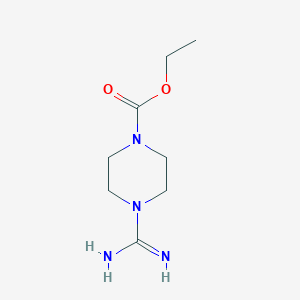

Ethyl 4-carbamimidoylpiperazine-1-carboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Ethyl 4-carbamimidoylpiperazine-1-carboxylate is a chemical compound with the molecular formula C8H16N4O2 and a molecular weight of 200.24 g/mol .

Synthesis Analysis

The synthesis of piperazine derivatives, such as Ethyl 4-carbamimidoylpiperazine-1-carboxylate, has been a subject of recent research . Methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Molecular Structure Analysis

The molecular structure of Ethyl 4-carbamimidoylpiperazine-1-carboxylate is based on its molecular formula, C8H16N4O2 .Physical And Chemical Properties Analysis

The physical and chemical properties of Ethyl 4-carbamimidoylpiperazine-1-carboxylate can be inferred from its molecular formula, C8H16N4O2, and its molecular weight, 200.24 g/mol .Applications De Recherche Scientifique

1. Synthesis of Hybrid Molecules

Ethyl 4-carbamimidoylpiperazine-1-carboxylate plays a role in the synthesis of hybrid molecules containing penicillanic acid or cephalosporanic acid moieties. These compounds have been investigated for their antimicrobial, antilipase, and antiurease activities, with some demonstrating good to moderate antimicrobial activity against various microorganisms (Başoğlu, Ulker, Alpay‐Karaoglu, & Demirbas, 2013).

2. Antitumor Drug Synthesis

Ethyl 4-carbamimidoylpiperazine-1-carboxylate is also used in the synthesis of the antitumor drug temozolomide, offering alternative methods that avoid the use of hazardous materials like methyl isocyanate (Wang, Stevens, & Thomson, 1994).

3. Catalyzed Annulation for Tetrahydropyridines

In another application, Ethyl 4-carbamimidoylpiperazine-1-carboxylate is used in phosphine-catalyzed annulation processes to synthesize tetrahydropyridines, which are highly functionalized and have complete regioselectivity (Zhu, Lan, & Kwon, 2003).

4. Anti-Tubercular Drug Development

This compound is also integral in the development of anti-tubercular drugs, where it is used in the synthesis of pyrimidine-pyrazole hybrid motifs. These compounds have shown potential in in silico and in vitro studies against mycobacterium tuberculosis (Vavaiya et al., 2022).

5. Novel Pyrrolo[1,2-a]pyrazine Derivatives

Research also includes the synthesis of novel pyrrolo[1,2-a]pyrazine derivatives, starting from ethyl 4-carbamimidoylpiperazine-1-carboxylate, leading to analogues of natural alkaloids with potential biological activities (Voievudskyi et al., 2016).

6. Synthesis of Bis-Heterocyclic Monoazo Dyes

The compound is also used in the synthesis of bis-heterocyclic monoazo dyes based on the thiophene ring, demonstrating its versatility in organic synthesis and dye production (Karcı & Karcı, 2012).

7. Enzymatic Route for Kinetic Resolution

In pharmaceutical manufacturing, ethyl 4-carbamimidoylpiperazine-1-carboxylate is used in the kinetic resolution of compounds, specifically in the production of drug doxazosin mesylate, highlighting its importance in enantiomer separation (Kasture et al., 2005).

8. Selective Fluorination in Organic Synthesis

It is also a key player in selective fluorination processes in organic synthesis, demonstrating the broad utility of this compound in chemistry (Makino & Yoshioka, 1988).

Propriétés

IUPAC Name |

ethyl 4-carbamimidoylpiperazine-1-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16N4O2/c1-2-14-8(13)12-5-3-11(4-6-12)7(9)10/h2-6H2,1H3,(H3,9,10) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KHDJJENVIFJHSD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)N1CCN(CC1)C(=N)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16N4O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70276174 |

Source

|

| Record name | Ethyl 4-carbamimidoylpiperazine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70276174 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 4-carbamimidoylpiperazine-1-carboxylate | |

CAS RN |

63981-39-5 |

Source

|

| Record name | Ethyl 4-carbamimidoylpiperazine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70276174 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[1,1'-Biphenyl]-4-carbonitrile, 4'-propyl-](/img/structure/B1294792.png)